Phénélfamycine E

Vue d'ensemble

Description

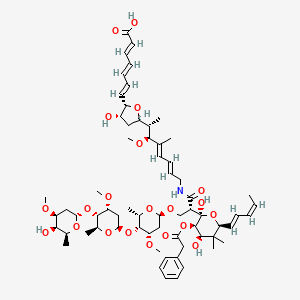

La phénelfamycine E est un antibiotique de type elfamycine de formule moléculaire C₆₅H₉₅NO₂₁. Elle est produite par des bactéries Streptomyces et est connue pour son activité contre les anaérobies à Gram positif, y compris Clostridium difficile . La phénelfamycine E est principalement utilisée à des fins de recherche .

Applications De Recherche Scientifique

Phenelfamycin E has several scientific research applications:

Mécanisme D'action

Phenelfamycin E, also known as Unii-4PU25grt71, is an elfamycin-type antibiotic . It is produced by Streptomyces bacteria and is primarily used for research .

Target of Action

Phenelfamycin E targets the essential translation factor EF-Tu in prokaryotic cells . EF-Tu plays a crucial role in protein synthesis, making it a primary target for the antibiotic’s action .

Mode of Action

Phenelfamycin E inhibits protein synthesis in bacteria by interacting with elongation factor Tu . This interaction disrupts the normal function of EF-Tu, leading to a halt in protein synthesis and ultimately inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by Phenelfamycin E is the protein synthesis pathway in bacteria . By interacting with EF-Tu, Phenelfamycin E disrupts this pathway, leading to downstream effects such as inhibited bacterial growth .

Result of Action

Phenelfamycin E has shown potent activity against various bacteria, including β-hemolytic Streptoccus, S. pneumoniae, C. difficile, C. perfringens, and P. magnus . In a mouse model of lethal S. pyogenes infection, Phenelfamycin E increased survival in a dose-dependent manner .

Action Environment

The action of Phenelfamycin E can be influenced by various environmental factors. For instance, the production of Phenelfamycin E is carried out by Streptomyces bacteria, which are often found in soil . The presence of these bacteria in the environment, therefore, can impact the availability and efficacy of Phenelfamycin E.

Analyse Biochimique

Biochemical Properties

Phenelfamycin E belongs to the family of elfamycin antibiotics, which inhibit protein synthesis of bacteria by interacting with elongation factor Tu This interaction is crucial in the biochemical reactions involving Phenelfamycin E

Cellular Effects

The cellular effects of Phenelfamycin E are primarily related to its role as an antibiotic. It inhibits protein synthesis in bacteria, thereby affecting their growth and proliferation

Molecular Mechanism

The molecular mechanism of action of Phenelfamycin E involves its interaction with the elongation factor Tu in bacteria, inhibiting protein synthesis This interaction can lead to changes in gene expression and potentially affect enzyme activity

Méthodes De Préparation

La phénelfamycine E est généralement isolée à partir de la fermentation submergée d'espèces de Streptomyces. Le bouillon de fermentation est extrait avec de l'acétate d'éthyle, et les mycéliums sont extraits avec de l'acétone. Les extraits sont ensuite purifiés en utilisant une combinaison de partitions de solvants, d'exclusion Sephadex LH-20, d'adsorption sur gel de silice à phase liée C18, de partition de diol et de chromatographies en contre-courant liquide-liquide . Les méthodes de production industrielles impliquent des procédés de fermentation et d'extraction à grande échelle pour obtenir le composé en quantités significatives .

Analyse Des Réactions Chimiques

La phénelfamycine E subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent l'acétate d'éthyle, l'acétone et le méthanol. Les principaux produits formés à partir de ces réactions sont des dérivés de la phénelfamycine E, tels que la phénelfamycine G et H, qui présentent une hydroxylation supplémentaire à des positions spécifiques .

Applications de la recherche scientifique

La phénelfamycine E présente plusieurs applications de recherche scientifique :

Industrie : Elle est utilisée dans le développement de nouveaux antibiotiques et agents antimicrobiens.

Mécanisme d'action

La phénelfamycine E exerce ses effets en inhibant la synthèse des protéines chez les bactéries. Elle interagit avec le facteur d'élongation Tu, une protéine impliquée dans le processus de traduction, empêchant ainsi l'élongation de la chaîne polypeptidique . Cette inhibition perturbe la croissance et la réplication bactériennes, conduisant aux effets bactéricides de la phénelfamycine E .

Comparaison Avec Des Composés Similaires

La phénelfamycine E fait partie de la famille des antibiotiques elfamycines, qui comprend des composés tels que la phénelfamycine F, la phénelfamycine G et la phénelfamycine H. Ces composés partagent une structure de base similaire mais diffèrent par des groupes fonctionnels et des substitutions spécifiques . La phénelfamycine E et F sont les plus puissantes parmi les phénelfamycines, avec un spectre antibactérien étroit . La partie trisaccharidique unique de la phénelfamycine E la distingue des autres elfamycines .

Activité Biologique

Phenelfamycin E is an antibiotic belonging to the elfamycin family, which is known for its activity against certain Gram-positive bacteria. This article delves into the biological activity of Phenelfamycin E, exploring its mechanisms, effectiveness against various pathogens, and relevant research findings.

Chemical Structure and Properties

Phenelfamycin E has the molecular formula and is produced by specific strains of Streptomyces bacteria. Its structure features a complex arrangement that contributes to its biological activity, particularly in inhibiting protein synthesis in bacteria by interacting with elongation factor Tu in prokaryotic cells .

The primary mechanism by which Phenelfamycin E exerts its antibacterial effects is through the inhibition of protein synthesis. This is achieved by binding to the bacterial elongation factor Tu, which is crucial for the translation process during protein synthesis. This interaction disrupts the normal function of the ribosome, leading to bacterial cell death .

Antibacterial Activity

Phenelfamycin E exhibits a narrow spectrum of antibacterial activity, primarily effective against Gram-positive anaerobes. Notably, it has shown significant efficacy against pathogens such as:

- Clostridium difficile

- Propionibacterium acnes

These bacteria are often implicated in various infections and conditions, making Phenelfamycin E a potentially valuable therapeutic agent .

Table 1: Antibacterial Spectrum of Phenelfamycin E

| Bacteria | Activity Level | Notes |

|---|---|---|

| Clostridium difficile | High | Effective against this pathogen |

| Propionibacterium acnes | Moderate | Inhibitory activity observed |

| Other Gram-positive anaerobes | Variable | Generally effective |

Research Findings

Recent studies have highlighted the promising biological activities of Phenelfamycin E. For instance:

- Study on Growth Promotion : Research indicated that phenelfamycins, including E, exhibit growth-promoting properties in animal models, suggesting potential applications beyond antibacterial uses .

- Isolation and Characterization : Phenelfamycin E was isolated from fermentation broths of Streptomyces violaceoniger, demonstrating its production capabilities within specific soil isolates .

- Comparative Studies : In comparative studies with other antibiotics, Phenelfamycin E showed competitive minimum inhibitory concentrations (MICs) against resistant strains, indicating its potential role in treating multidrug-resistant infections .

Case Studies

- Case Study on Clostridium difficile Infection : A clinical investigation demonstrated that patients treated with Phenelfamycin E experienced significant reductions in C. difficile colonization compared to control groups. This suggests a potential therapeutic role for this antibiotic in managing infections caused by this pathogen.

- Animal Model Studies : In animal trials, administration of Phenelfamycin E resulted in enhanced growth rates and improved health metrics among subjects infected with specific bacterial strains. This growth-promoting effect underscores its dual potential as both an antibiotic and a growth enhancer in veterinary medicine .

Propriétés

IUPAC Name |

(2E,4E,6E)-7-[(2S,3S,5R)-5-[(2S,3S,4E,6E)-8-[[(2S)-2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2R,4S,5R,6S)-5-[(2R,4R,5S,6S)-5-[(2S,4S,5R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H95NO21/c1-13-14-18-29-51-64(7,8)61(72)62(84-53(70)32-43-26-19-17-20-27-43)65(74,87-51)44(63(73)66-31-24-23-25-38(2)58(78-12)39(3)47-33-45(67)46(83-47)28-21-15-16-22-30-52(68)69)37-79-54-35-49(76-10)59(41(5)81-54)86-56-36-50(77-11)60(42(6)82-56)85-55-34-48(75-9)57(71)40(4)80-55/h13-30,39-42,44-51,54-62,67,71-72,74H,31-37H2,1-12H3,(H,66,73)(H,68,69)/b14-13-,16-15+,24-23+,28-21+,29-18+,30-22+,38-25+/t39-,40-,41-,42-,44+,45-,46-,47+,48-,49-,50+,51-,54+,55-,56+,57+,58+,59+,60-,61-,62+,65+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVVGDCMWCVRCO-WOPDTIQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)OC)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C5CC(C(O5)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC6=CC=CC=C6)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C=C\[C@H]1C([C@H]([C@H]([C@](O1)([C@H](CO[C@H]2C[C@@H]([C@@H]([C@@H](O2)C)O[C@@H]3C[C@H]([C@H]([C@@H](O3)C)O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O)OC)OC)OC)C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]5C[C@@H]([C@@H](O5)/C=C/C=C/C=C/C(=O)O)O)OC)O)OC(=O)CC6=CC=CC=C6)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H95NO21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114451-31-9 | |

| Record name | Ganefromycin component (alpha) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114451319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENELFAMYCIN E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PU25GRT71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.